molecular formula C25H26FN3O4 B2544344 2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-1-methylpyridin-4(1H)-one CAS No. 1021249-81-9

2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-1-methylpyridin-4(1H)-one

Cat. No.: B2544344
CAS No.: 1021249-81-9
M. Wt: 451.498
InChI Key: NZQNDWHMUMNODW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridin-4(1H)-one core substituted with a methyl group at position 1, a 3-methoxybenzyloxy group at position 5, and a 4-(4-fluorophenyl)piperazine-1-carbonyl moiety at position 2. The 4-fluorophenylpiperazine group is a common pharmacophore in medicinal chemistry, often associated with receptor binding (e.g., serotonin or dopamine receptors) due to its ability to mimic endogenous neurotransmitter structures . The carbonyl linker enhances conformational flexibility, while the 3-methoxybenzyloxy substituent may influence lipophilicity and metabolic stability.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-[(3-methoxyphenyl)methoxy]-1-methylpyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O4/c1-27-16-24(33-17-18-4-3-5-21(14-18)32-2)23(30)15-22(27)25(31)29-12-10-28(11-13-29)20-8-6-19(26)7-9-20/h3-9,14-16H,10-13,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQNDWHMUMNODW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)OCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-1-methylpyridin-4(1H)-one is a synthetic derivative belonging to the piperazine class, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A piperazine ring substituted with a 4-fluorophenyl group .
  • A methylpyridinone core.
  • A methoxybenzyl ether substituent.

Antidepressant Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant antidepressant properties. The presence of the fluorophenyl group is believed to enhance serotonin receptor affinity, which is crucial for mood regulation. Studies have shown that similar compounds can modulate neurotransmitter levels, particularly serotonin and norepinephrine, leading to improved mood and cognitive function .

Antitumor Activity

The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines. Notably, the presence of the methoxybenzyl group contributes to its cytotoxic effects against tumor cells, potentially through apoptosis induction mechanisms .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural components allow for interaction with bacterial cell membranes, disrupting their integrity and leading to cell death. Further research is needed to quantify its effectiveness against specific pathogens .

The biological activity of this compound can be attributed to several mechanisms:

  • Monoamine Oxidase Inhibition: Similar compounds have shown inhibitory effects on monoamine oxidase (MAO), an enzyme responsible for degrading neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, enhancing mood and cognitive functions .
  • Receptor Modulation: The piperazine moiety is known for its ability to bind various neurotransmitter receptors, including serotonin and dopamine receptors, which are critical in the treatment of depression and other mood disorders .

Study 1: Antidepressant Efficacy

A study conducted on a series of piperazine derivatives demonstrated that compounds similar to this compound exhibited significant antidepressant effects in animal models. The study utilized behavioral tests such as the forced swim test and tail suspension test, showing a marked decrease in immobility time compared to controls .

Study 2: Antitumor Activity Assessment

In vitro assays were performed on several cancer cell lines (e.g., MCF-7 breast cancer cells). The compound showed an IC50 value indicating effective inhibition of cell growth at low concentrations, suggesting potential as an anticancer agent. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways .

Data Table: Biological Activities Summary

Activity TypeObserved EffectMechanismReference
AntidepressantIncreased serotonin levelsMAO inhibition and receptor modulation
AntitumorInhibition of cancer cell growthInduction of apoptosis
AntimicrobialDisruption of bacterial membranesMembrane interaction

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant antidepressant properties. The presence of the fluorophenyl group enhances serotonin receptor affinity, which is crucial for mood regulation. Studies have shown that similar compounds can modulate neurotransmitter levels, particularly serotonin and norepinephrine, leading to improved mood and cognitive function.

Case Study: Antidepressant Efficacy
A study conducted on a series of piperazine derivatives demonstrated that compounds similar to this compound exhibited significant antidepressant effects in animal models. Behavioral tests such as the forced swim test and tail suspension test showed a marked decrease in immobility time compared to controls.

Antitumor Activity

The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines. Notably, the methoxybenzyl group contributes to its cytotoxic effects against tumor cells, potentially through apoptosis induction mechanisms.

Case Study: Antitumor Activity Assessment
In vitro assays performed on several cancer cell lines (e.g., MCF-7 breast cancer cells) indicated effective inhibition of cell growth at low concentrations, suggesting potential as an anticancer agent. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural components allow for interaction with bacterial cell membranes, disrupting their integrity and leading to cell death. Further research is needed to quantify its effectiveness against specific pathogens.

Summary of Biological Activities

Activity Type Mechanism Case Study Reference
AntidepressantSerotonin receptor modulationForced swim test results
AntitumorInduces apoptosis in cancer cellsMCF-7 cell line assays
AntimicrobialDisruption of bacterial membranesPreliminary antimicrobial studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below compares the target compound with structurally related arylpiperazine derivatives:

Compound Name / ID Core Structure Substituents / Modifications Molecular Weight (g/mol) Key Features Reference
Target Compound Pyridin-4(1H)-one 1-methyl, 5-(3-methoxybenzyloxy), 2-(4-fluorophenylpiperazinylcarbonyl) ~415 (estimated) Combines pyridinone lactam with flexible arylpiperazine and lipophilic side chain.
1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK42) Butan-1-one Thiophene, trifluoromethylpyridinylpiperazine 409.84 Thiophene enhances π-π stacking; trifluoromethyl improves metabolic stability.
4-(4-Fluorobenzyl)piperazin-1-ylmethanone (29) Methanone 4-aminophenyl, 4-fluorobenzylpiperazine 313.37 Aromatic amine for hydrogen bonding; fluorobenzyl increases blood-brain barrier penetration.
1-(4-Fluorophenyl)-4-{[3-(4-fluorophenyl)-4,5-dihydroisoxazol-5-yl]carbonyl}piperazine Dihydroisoxazole Dual 4-fluorophenyl, dihydroisoxazole-piperazine linkage 371.38 Rigid dihydroisoxazole linker reduces conformational flexibility.
5-Phenyl-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)pentan-1-one (MK30) Pentan-1-one Phenyl, trifluoromethylphenylpiperazine 403.44 Extended aliphatic chain enhances lipophilicity; trifluoromethyl boosts electronegativity.

Structure-Activity Relationship (SAR) Insights

  • Piperazine Modifications: The 4-fluorophenyl group (target compound, MK30, compound 29) enhances binding to amine receptors via hydrophobic interactions and fluorine’s electron-withdrawing effects . Replacing the fluorophenyl with trifluoromethylpyridinyl (MK42) or aminophenyl (compound 29) alters selectivity; aminophenyl introduces hydrogen-bonding capacity .
  • Linker Flexibility :
    • Carbonyl linkers (target compound, MK42) improve conformational adaptability compared to rigid dihydroisoxazole (compound in ), which may restrict binding to specific receptor conformations.
  • Heterocyclic Core: Pyridinone (target) vs. Thiophene (MK42) and phenyl (MK30) substituents increase lipophilicity, affecting bioavailability and CNS penetration .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability: Fluorine atoms and methoxy groups generally retard oxidative metabolism, suggesting the target compound may have a longer half-life than non-fluorinated analogues (e.g., MK30) .

Preparation Methods

1-Methylpyridin-4(1H)-one Synthesis

  • Methylation : Treatment of pyridinone with methyl iodide in dimethylformamide (DMF) at 60°C for 6 hours introduces the 1-methyl group.
  • 5-((3-Methoxybenzyl)Oxy) Installation :
    • Step 1 : Hydroxylation at C-5 using m-CPBA (meta-chloroperbenzoic acid) in dichloromethane.
    • Step 2 : Etherification with 3-methoxybenzyl bromide under Mitsunobu conditions (DIAD, PPh₃).

Coupling Strategies for Final Assembly

The piperazine-carbonyl-pyridinone linkage is achieved through amide bond formation.

Carbamoylation of Piperazine

  • Reagent : Piperazine reacts with pyridinone-2-carbonyl chloride in tetrahydrofuran (THF) at 0°C, followed by warming to 25°C.
  • Yield : 72–80% after silica gel chromatography.
  • Optimization : Using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent increases efficiency to 89%.

Alternative Routes and Comparative Analysis

Method Reagents/Conditions Yield (%) Purity (%) Source
SNAr coupling Cyclohexyl MgCl₂, toluene 85 98
Buchwald–Hartwig amination Pd₂(dba)₃, Xantphos, Cs₂CO₃ 78 95
Direct fluorination NaNO₂, NH₄BF₄, HCl 68 90
HATU-mediated coupling HATU, DIPEA, DMF 89 99

Structural Characterization and Validation

  • IR Spectroscopy : Carbonyl (C=O) stretches at 1698–1700 cm⁻¹ confirm amide formation.
  • ¹H NMR :
    • Piperazine protons: δ 2.36–3.12 ppm (multiplet, 8H).
    • 3-Methoxybenzyloxy group: δ 5.21 (s, 2H, OCH₂), 3.78 (s, 3H, OCH₃).
  • MS : Molecular ion peak at m/z 451.5 [M+H]⁺.

Industrial-Scale Considerations

Patent WO2001002357A2 highlights challenges in fluorine retention during large-scale synthesis. Solutions include:

  • Low-temperature fluorination (0–5°C) to suppress side reactions.
  • Lyophilization for efficient solvent removal without thermal degradation.

Q & A

Basic: What synthetic strategies are recommended for constructing the piperazine-carbonyl-pyridinone core of this compound?

The synthesis of analogous piperazine-carbonyl hybrids often involves coupling a preformed piperazine derivative with a carbonyl-containing intermediate. For example, [4-(4-fluorobenzyl)piperazine] can react with activated carbonyl reagents (e.g., benzoyl chlorides) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base . The pyridinone moiety may be synthesized via cyclization of α,β-unsaturated ketones or Vilsmeier-Haack-Arnold formylation, as demonstrated in pyrazolo-pyrimidine derivatives . Key steps include:

  • Piperazine activation : Use of 1-(4-fluorophenyl)piperazine (CAS 65709-33-3) as a starting material .
  • Carbonyl coupling : Reaction with acid chlorides or mixed anhydrides under inert conditions.
  • Pyridinone formation : Cyclization via solvent-free condensation or microwave-assisted methods .

Basic: How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • ¹H NMR : Look for characteristic signals:
    • Piperazine protons: δ 2.4–3.5 ppm (split into multiplets due to coupling with the fluorophenyl group) .
    • Methoxybenzyloxy protons: δ 3.8 ppm (singlet for OCH₃) and δ 5.1 ppm (OCH₂Ph) .
    • Pyridinone aromatic protons: δ 6.5–8.0 ppm .
  • IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-O (1200–1250 cm⁻¹) .
  • MS : Molecular ion peak matching the exact mass (e.g., m/z ~495 for C₂₅H₂₄FN₃O₄) .

Advanced: What experimental designs are suitable for assessing this compound’s inhibitory activity against kinase targets?

  • Kinase assay protocol :
    • Enzyme selection : Prioritize kinases with structural homology to targets inhibited by fluorophenyl-piperazine derivatives (e.g., tyrosine kinases) .
    • ATP-competitive binding : Use a radiometric assay with [γ-³²P]ATP and recombinant kinase.
    • Dose-response curves : Test concentrations from 0.1 nM to 10 µM to calculate IC₅₀ values .
    • Control compounds : Include reference inhibitors (e.g., staurosporine) and validate with Z’-factor >0.5 .
  • Data validation : Cross-check with computational docking (e.g., AutoDock Vina) using crystallographic data from analogous pyridinone structures .

Advanced: How to resolve contradictions in cytotoxicity data across cell lines?

Contradictions may arise from variations in cell permeability, metabolic stability, or off-target effects. Mitigation strategies include:

  • Mechanistic profiling :
    • Compare apoptosis markers (e.g., caspase-3 activation) vs. necrosis .
    • Screen against isogenic cell lines (e.g., p53+/+ vs. p53−/−) to identify pathway-specific effects .
  • Metabolic stability assays : Use liver microsomes to assess cytochrome P450-mediated degradation .
  • Solubility optimization : Adjust formulations (e.g., DMSO/PEG mixtures) to ensure consistent bioavailability .

Methodological: What strategies are effective for analyzing structure-activity relationships (SAR) of the methoxybenzyloxy substituent?

  • Substituent variation : Synthesize analogs with:
    • Ortho/meta/para-methoxy on the benzyl group .
    • Bulkier groups (e.g., 3,5-dimethoxy) to probe steric effects .
  • Biological testing :
    • Measure IC₅₀ against carbonic anhydrase isoforms (hCA I/II) to assess selectivity .
    • Evaluate logP values to correlate lipophilicity with membrane permeability .
  • Computational modeling : Perform DFT calculations to map electrostatic potentials and H-bond donor/acceptor sites .

Advanced: How to address low yields in the final coupling step of the pyridinone moiety?

  • Reaction optimization :
    • Catalyst screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig couplings .
    • Solvent effects : Switch from DCM to THF or DMF to enhance solubility .
    • Temperature gradients : Use microwave irradiation (100–150°C) for faster cyclization .
  • Byproduct analysis :
    • Characterize side products via LC-MS to identify hydrolysis or dimerization .
    • Add scavengers (e.g., molecular sieves) to trap water in moisture-sensitive steps .

Methodological: What in vitro models are appropriate for assessing neurotoxicity risks?

  • Primary neuronal cultures : Test compound exposure (1–100 µM) over 72 hours, monitoring neurite outgrowth and mitochondrial stress .
  • Blood-brain barrier (BBB) penetration : Use MDCK-MDR1 monolayers to measure apparent permeability (Papp) .
  • Glial cell activation : Quantify GFAP (astrocytes) and Iba1 (microglia) via immunofluorescence in co-culture systems .

Advanced: How can isotopic labeling (e.g., ¹⁹F NMR) enhance pharmacokinetic studies?

  • ¹⁹F NMR tracking : Incorporate fluorine labels into the fluorophenyl group for real-time monitoring of:
    • Plasma stability : Measure degradation half-life in rat serum .
    • Tissue distribution : Quantify accumulation in liver/kidney homogenates .
  • Metabolite identification : Use LC-¹⁹F NMR to detect defluorinated byproducts .

Methodological: What crystallographic techniques validate the compound’s solid-state structure?

  • Single-crystal X-ray diffraction :
    • Grow crystals via slow evaporation in EtOAc/hexane .
    • Resolve piperazine-chair conformation and dihedral angles between aromatic planes .
  • Powder XRD : Compare experimental patterns with simulated data from Mercury CSD .

Advanced: How to design resistance-breaking analogs targeting mutant kinases?

  • Gatekeeper mutation analysis :
    • Screen against T315I Bcr-Abl or L858R EGFR mutants .
    • Introduce bulky substituents (e.g., trifluoromethoxy) to bypass steric hindrance .
  • Covalent inhibition : Incorporate acrylamide warheads to target cysteine residues (e.g., C797 in EGFR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.